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molecular formula C14H14O3 B8483186 5-Benzyloxy-2-hydroxymethylphenol

5-Benzyloxy-2-hydroxymethylphenol

Cat. No. B8483186
M. Wt: 230.26 g/mol
InChI Key: ZXAHPLGUQWEZPA-UHFFFAOYSA-N
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Patent
US08507549B2

Procedure details

To a solution of the benzaldehyde G3a (127.5 g, 0.52 mol) in MeOH (1 L) at 0 ° C., NaBH4 (16 g, 0.42 mol) was added. The reaction mixture was stirred for 18 h at rt. Reaction progress was monitored by TLC. Upon completion, the reaction mixture was reduced to one-fourth volume and was treated with 0.5 N aq H2SO4 to adjust pH to about 6-7 followed by addition of H2O (1 L). Upon vigorous stirring white precipitate formed. After filtration, the precipitate was lyophilized, washed using chilled toluene (ca. −50° C.) and dried under vacuum to obtain G3 (89 g, 0.38 mol, 73%) as an off-white solid: mp 86-88° C. (Lit.8 88-90° C.); 1H NMR (DMSO, 400 MHz) δ 9.33 (1H, s), 7.35 (5H, m,) 7.08 (1H, d, J=8.4 Hz), 6.42 (2H, m), 5.01 (2H, s), 4.80 (1H, m), 4.39 (2H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[C:11]([OH:17])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].OS(O)(=O)=O.O>CO>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([OH:17])[C:12](=[CH:15][CH:16]=1)[CH2:13][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1)O
Name
Quantity
16 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress
CUSTOM
Type
CUSTOM
Details
Upon vigorous stirring white precipitate formed
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washed
TEMPERATURE
Type
TEMPERATURE
Details
using chilled toluene (ca. −50° C.)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain G3 (89 g, 0.38 mol, 73%) as an off-white solid
CUSTOM
Type
CUSTOM
Details
mp 86-88° C. (Lit.8 88-90° C.)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(CO)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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